1-(2,3-dimethylphenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine
Description
1-(2,3-Dimethylphenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine is a heterocyclic compound featuring a piperazine core substituted at the 1-position with a 2,3-dimethylphenyl group and at the 4-position with a pyrazolo[1,5-a]pyrazine moiety. This structural framework is critical for its pharmacological interactions, particularly with neurotransmitter receptors such as dopamine (D2) and serotonin (5-HT1A) receptors .
Synthesis: The synthesis of arylpiperazine derivatives typically involves alkylation or coupling reactions. For example, 1-(2,3-dimethylphenyl)piperazine, a key intermediate, is synthesized via halogenation of diethanolamine followed by reaction with 2,3-dimethylaniline, yielding the target compound in 78% purity . Subsequent coupling of this intermediate with pyrazolo[1,5-a]pyrazine derivatives is achieved through methods like reductive amination or nucleophilic substitution, as seen in analogous compounds .
Pharmacological Relevance: The 2,3-dimethylphenyl group enhances lipophilicity and receptor binding affinity, while the pyrazolo[1,5-a]pyrazine moiety contributes to π-π stacking interactions with receptor sites .
Properties
IUPAC Name |
4-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5/c1-14-4-3-5-16(15(14)2)21-10-12-22(13-11-21)18-17-6-7-20-23(17)9-8-19-18/h3-9H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTALROGESQJLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=CN4C3=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Modifications
The compound’s structural analogs differ in substituents on the arylpiperazine or pyrazolo[1,5-a]pyrazine moieties. Key examples include:
Receptor Binding Affinity
Dopamine D2 Receptor :
- The parent compound (1-(2,3-dimethylphenyl)-4-pyrazolo[1,5-a]pyrazinylpiperazine) exhibits strong D2 affinity (IC₅₀ = 12 nM) due to the 2,3-dimethylphenyl group’s hydrophobic interactions .
- Substitution with a 4-fluorophenyl group (as in ) reduces D2 affinity (IC₅₀ = 45 nM) but improves 5-HT1A selectivity .
Serotonin 5-HT1A Receptor :
Pharmacokinetic Properties
- Solubility : Introduction of polar groups (e.g., methoxy in or piperidin-3-amine in ) improves aqueous solubility. The parent compound’s logP value (~3.5) suggests moderate lipophilicity, while tert-butyl carbamate derivatives (logP ~2.1) are more water-soluble .
- Metabolic Stability : Halogenated analogs (e.g., 4-chloro or 4-fluoro substituents) resist cytochrome P450 oxidation, extending half-life .
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